PIK-III is a potent and selective inhibitor of Vacuolar protein sorting 34 (VPS34), a Class III phosphatidylinositol 3-kinase (PI3K). [, , ] VPS34 plays a critical role in various cellular processes, including endocytosis, autophagy, and lysosome biogenesis. [, , , , ] Due to the involvement of VPS34 in various cellular functions, PIK-III has emerged as a valuable tool in studying and understanding these processes in various biological contexts.
Pik-III is a synthetic organic compound that serves as a selective inhibitor of the enzyme VPS34, which is a member of the class III phosphoinositide 3-kinase family. This compound has gained attention in scientific research due to its role in regulating autophagy and cellular homeostasis. The full IUPAC name for Pik-III is 4-(cyclopropylmethyl)-5-[2-(pyridin-4-ylamino)pyrimidin-4-yl]pyrimidin-2-amine .
The synthesis of Pik-III involves multiple steps that typically include the formation of pyrimidine rings and the introduction of cyclopropylmethyl and pyridinylamino groups. The precise synthetic route may vary based on the specific laboratory or research group, but it generally follows established organic synthesis protocols for heterocyclic compounds.
The synthesis may involve reactions such as:
Pik-III has a complex molecular structure characterized by its unique arrangement of atoms, including nitrogen-rich heterocycles. The compound has a molecular formula of C17H17N7, indicating the presence of carbon, hydrogen, and nitrogen atoms .
The structural data can be visualized through crystallography studies, where Pik-III has been shown to bind selectively to VPS34 at a unique hydrophobic pocket not found in related kinases . This specificity is crucial for its function as an inhibitor.
Pik-III primarily acts by inhibiting the activity of VPS34, which plays a critical role in autophagy initiation. By blocking this kinase, Pik-III prevents the phosphorylation of phosphatidylinositol, thereby disrupting the formation of autophagosomes .
The mechanism through which Pik-III exerts its effects involves competitive inhibition at the active site of VPS34. By binding to this site, it prevents substrate access and subsequent phosphorylation events necessary for autophagy initiation.
Research indicates that treatment with Pik-III leads to significant changes in cellular processes related to nutrient sensing and energy metabolism . Specifically, it has been shown to stabilize autophagy substrates like NCOA4, which is involved in iron homeostasis.
Pik-III exhibits characteristics typical of small organic molecules, including:
Key chemical properties include:
Relevant data on these properties can be found in chemical databases such as PubChem .
Pik-III has several important applications in scientific research:
The development of PIK-III emerged from the need to overcome the limitations of early inhibitors like wortmannin and 3-methyladenine, which targeted multiple PI3K classes and obscured specific VPS34 functions. Discovered through systematic compound screening approaches, PIK-III was identified as a potent and selective ATP-competitive inhibitor of VPS34 kinase activity. It binds a unique hydrophobic pocket in the VPS34 kinase domain not present in related kinases such as PI(3)Kα, enabling exceptional specificity [5] [9]. Biochemical characterization revealed an IC50 of 18 nM against VPS34, while exhibiting approximately 66-fold lower potency against PI3Kδ (IC50 = 1.2 μM) and minimal activity against other PI3K isoforms and kinases. This selectivity profile represented a significant advancement over first-generation inhibitors, enabling researchers to isolate VPS34-mediated functions within the complex autophagy network [1] [5].
Table 1: Selectivity Profile of PIK-III
Target | IC50 (μM) | Selectivity Fold (vs. VPS34) |
---|---|---|
VPS34 | 0.018 | 1x |
PI3Kδ | 1.2 | ~66x |
PI3Kα | >10 | >550x |
PI3Kβ | >10 | >550x |
mTOR | >10 | >550x |
The PI3K family comprises three structurally and functionally distinct classes:
Class I PI3Ks (subdivided into IA: p110α, β, δ; and IB: p110γ) primarily phosphorylate phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3), initiating signaling cascades for cell growth and survival. These enzymes function as heterodimers with regulatory subunits (e.g., p85) and contain characteristic domains including adaptor-binding (ABD), Ras-binding (RBD), C2, helical, and kinase domains [2] [6] [8].
Class II PI3Ks (C2α, C2β, C2γ) exhibit a unique C-terminal extension containing C2 and PX domains that facilitate membrane association. They primarily produce phosphatidylinositol 3-phosphate (PI3P) and phosphatidylinositol 3,4-bisphosphate (PI(3,4)P2), playing roles in endocytosis and membrane trafficking [4] [8].
Class III PI3K (VPS34) exclusively phosphorylates phosphatidylinositol (PI) to generate PI3P. Unlike Class I enzymes, VPS34 forms a core complex with regulatory partners VPS15 (a myristoylated serine/threonine kinase), Beclin 1, and ATG14L. This complex localizes to endoplasmic reticulum (ER) sites that nucleate autophagosomes ("omegasomes") via PI3P production [3] [4] [8].
Structurally, PIK-III exploits a distinct binding pocket within the VPS34 kinase domain that differs from Class I PI3Ks. Whereas Class I enzymes (particularly PI3Kγ) possess a substitution (H1047R in PI3Kα equivalent) that alters catalytic activity and inhibitor sensitivity, VPS34 contains unique hydrophobic residues that accommodate PIK-III's heterocyclic structure (C17H17N7). This explains its minimal inhibition of Class I enzymes despite conservation of the ATP-binding fold [5] [6] [9].
Table 2: Structural and Functional Classification of PI3K Families
Class | Catalytic Subunits | Regulatory Partners | Primary Lipid Substrate | Primary Product | Cellular Functions |
---|---|---|---|---|---|
I (IA) | p110α, β, δ | p85 family | PI(4,5)P2 | PIP3 | Growth, survival, metabolism |
I (IB) | p110γ | p101, p84/p87 | PI(4,5)P2 | PIP3 | Immune cell signaling |
II | PI3KC2α, β, γ | None (monomeric) | PI, PI4P | PI3P, PI(3,4)P2 | Endocytosis, membrane trafficking |
III | VPS34 | VPS15, Beclin 1 | PI | PI3P | Autophagy, vesicle trafficking |
VPS34-generated PI3P serves as a master regulator of autophagosome biogenesis by recruiting effector proteins containing FYVE (Fab1, YOTB, Vac1, EEA1), PX (Phox homology), or WD40 domains. These effectors (including WIPI proteins and DFCP1) facilitate membrane nucleation, phagophore expansion, and cargo recruitment during autophagy [3] [4]. PIK-III disrupts this process by acutely inhibiting PI3P synthesis, leading to:
Impaired Autophagosome Formation: Treatment with PIK-III (2.5–5 μM) reduces LC3 lipidation (conversion of LC3-I to LC3-II) and prevents autophagosome-lysosome fusion in multiple cell types, including H4, HeLa, and Panc10.05 cells. This results in accumulation of autophagy substrates such as damaged mitochondria and p62/SQSTM1 [1] [9].
Revelation of VPS34-Independent Autophagy: Studies in VPS34-knockout mouse embryonic fibroblasts (MEFs) demonstrated that ~35% of cellular PI3P persists, indicating compensatory synthesis by Class II PI3Ks (particularly PI3KC2α/β). PIK-III treatment further reduced residual PI3P, confirming that both VPS34 and Class II enzymes contribute to autophagic PI3P pools [3].
Identification of Selective Autophagy Substrates: Ubiquitin-affinity proteomics in PIK-III-treated cells revealed the iron chaperone nuclear receptor coactivator 4 (NCOA4) as a critical autophagy substrate. PIK-III stabilizes NCOA4, blocking its autophagic degradation of ferritin (ferritinophagy). This results in iron retention within ferritin cages and impaired iron homeostasis, as evidenced by iron accumulation in splenic macrophages of Ncoa4-/- mice [5].
The therapeutic potential of PIK-III analogs is being explored in oncology, where autophagy often confers treatment resistance. In breast cancer models, selective VPS34 inhibitors (e.g., SB02024, structurally related to PIK-III) synergized with tyrosine kinase inhibitors (sunitinib, erlotinib) to overcome chemoresistance in vitro and reduced xenograft growth in vivo [10]. Furthermore, PIK-III enabled identification of ferritinophagy dysregulation as a vulnerability in cancer cells with high iron demands, suggesting novel therapeutic approaches targeting iron metabolism [5].
Table 3: Key Autophagy-Related Phenotypes Induced by PIK-III
Cellular Process | Effect of PIK-III | Functional Consequence | Research Application |
---|---|---|---|
LC3 lipidation | Inhibition | Reduced autophagosome formation | Probing autophagic flux |
PI3P production | Acute reduction | Disrupted omegasome formation | Mapping PI3P sources |
NCOA4 degradation | Stabilization | Impaired ferritin turnover | Studying iron metabolism |
p62/SQSTM1 clearance | Inhibition | Accumulation of protein aggregates | Modeling proteinopathies |
Mitochondrial clearance | Blocked | Reduced mitophagy | Assessing quality control pathways |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7